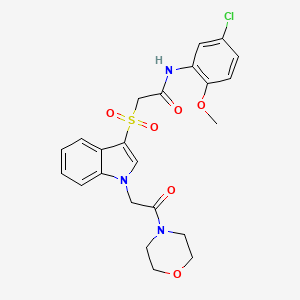amine CAS No. 1825653-32-4](/img/structure/B2765251.png)
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine, also known as BPPA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. BPPA is a member of the class of compounds known as propargylamines, which have been found to exhibit neuroprotective properties. In
Wirkmechanismus
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has been found to act as a monoamine oxidase-B (MAO-B) inhibitor, which is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine can increase the levels of dopamine in the brain, which can help to protect against neurodegeneration.
Biochemical and Physiological Effects:
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has been found to increase the levels of dopamine in the brain, which can help to protect against neurodegeneration. [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has also been found to inhibit the growth of certain cancer cells, although the exact mechanism of action is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine in lab experiments is that it has been found to exhibit neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, one limitation of using [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine is that it can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine. One area of research could be to further explore its potential therapeutic applications for the treatment of neurodegenerative diseases. Another area of research could be to investigate its anti-cancer properties and to better understand its mechanism of action in inhibiting the growth of cancer cells. Additionally, future research could focus on developing more efficient methods for synthesizing [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine, which could help to increase its availability for research purposes.
Synthesemethoden
The synthesis of [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine involves a multi-step process that begins with the reaction of 2-methyl-2-propanol with sodium hydride to form the corresponding sodium alkoxide. This is followed by the reaction of the sodium alkoxide with propargyl bromide to form the propargyl alcohol. The final step involves the reaction of the propargyl alcohol with benzyl chloroformate and ammonia to form [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine.
Wissenschaftliche Forschungsanwendungen
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has been found to exhibit neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine has also been studied for its anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-1-phenylmethoxy-N-prop-2-ynylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-14(2,3)12-16-11-13-8-6-5-7-9-13/h1,5-9,15H,10-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLVDADATZHCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanamine](/img/structure/B2765168.png)

![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)
![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2765173.png)


![[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B2765178.png)
![5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2765179.png)
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2765180.png)



![N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765190.png)
